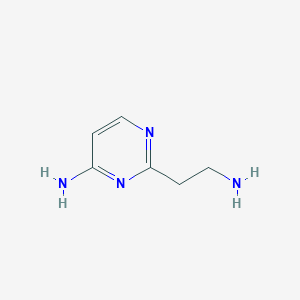

2-(2-Aminoethyl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-3-1-6-9-4-2-5(8)10-6/h2,4H,1,3,7H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXRORDTIFUIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 2 Aminoethyl Pyrimidin 4 Amine

Established Synthetic Pathways to Pyrimidine (B1678525) Derivatives with Aminoalkyl Chains

The synthesis of pyrimidine derivatives bearing aminoalkyl chains, such as 2-(2-Aminoethyl)pyrimidin-4-amine, traditionally relies on two main approaches: building the pyrimidine ring with the desired substituents already incorporated or attaching the aminoalkyl chain to a pre-formed pyrimidine ring. researchgate.netumich.edu

Strategies Involving Pyrimidine Ring Formation

The construction of the pyrimidine ring is a cornerstone of synthesizing many derivatives. researchgate.netyoutube.comyoutube.com A common and versatile method is the "Principal Synthesis," which involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N fragment, such as guanidine (B92328). researchgate.net When guanidine is used, an amino group is directly introduced at the 2-position of the pyrimidine ring. nih.gov

Another significant strategy involves the condensation of dielectrophiles containing a three-carbon chain with dinucleophiles that have an N-C-N moiety. nih.gov For instance, β-enaminonitriles can be converted to 4-aminopyrimidines under various reaction conditions. nih.gov These methods offer a direct route to the core pyrimidine structure, which can then be further modified.

A classical approach to forming the pyrimidine ring involves the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines. The specific nature of the starting materials dictates the substitution pattern of the final pyrimidine product. For the synthesis of a 2-amino-4-substituted pyrimidine, guanidine is a common choice for the amidine component.

Methodologies for Introducing the Aminoethyl Moiety

Once the pyrimidine ring is formed, the introduction of the aminoethyl group is a critical subsequent step. umich.edunih.gov One common method involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a protected form of aminoethylamine. For example, a halogenated pyrimidine, such as a 2-chloropyrimidine, can react with a suitable aminoethylating agent. nih.gov The use of a protecting group on the amino function of the aminoethyl moiety is often necessary to prevent side reactions.

Another approach is the direct aminoethylation of pyrimidine derivatives. This can be achieved using reagents like ethylenimine, although this method can sometimes lead to a mixture of products due to the reactivity of the reagent. lookchem.com The reaction conditions, such as solvent and temperature, play a crucial role in directing the regioselectivity of the alkylation. lookchem.com

Novel and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for synthesizing pyrimidine derivatives. youtube.comrasayanjournal.co.inresearchgate.net

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to reduce the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com This includes the use of safer solvents, microwave-assisted synthesis, and solvent-free reaction conditions. rasayanjournal.co.inbenthamdirect.com Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form the product, are particularly advantageous as they reduce waste and simplify the synthetic process. rasayanjournal.co.in These approaches not only offer environmental benefits but can also lead to higher yields and shorter reaction times. rasayanjournal.co.in

| Green Chemistry Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, and often cleaner reactions. rasayanjournal.co.in |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often by grinding the reactants together. | Reduced solvent waste, simplified purification, and potentially lower costs. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis to form the product. | Increased efficiency, atom economy, and reduced waste generation. rasayanjournal.co.in |

| Use of Greener Solvents | Employing environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental impact compared to traditional organic solvents. rasayanjournal.co.in |

Catalytic Methodologies for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields and improved selectivity. umich.edurasayanjournal.co.in In pyrimidine synthesis, various catalysts, including metal-based and organocatalysts, have been employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for introducing amino groups onto the pyrimidine ring. mdpi.com These reactions often proceed under milder conditions and with greater functional group tolerance than traditional methods. mdpi.com

Ruthenium-catalyzed multicomponent tandem synthesis has been reported for the direct synthesis of 2-(N-alkylamino)pyrimidines from guanidine salts and alcohols. mdpi.com Copper-catalyzed reactions have also been utilized for the synthesis of polysubstituted pyrimidines from ketones and nitriles. mdpi.com The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity and yield.

Purification and Isolation Techniques for Research Applications

The purification and isolation of the target compound are essential steps to obtain a product of high purity for research applications. researchgate.netumich.eduyoutube.comnih.govresearchgate.net Common techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals of the pure compound.

Chromatography: Various chromatographic techniques are employed for purification.

Column Chromatography: This is a standard method where the compound mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and the components are separated based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for the final purification of compounds to a very high purity. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases.

Sublimation: For certain compounds, sublimation can be a useful purification technique where the solid is heated under reduced pressure, causing it to transition directly into the gas phase and then re-solidify on a cold surface, leaving non-volatile impurities behind. researchgate.net

The purity of the final compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ajol.infomdpi.com

Chemical Reactivity and Derivatization Strategies of 2 2 Aminoethyl Pyrimidin 4 Amine

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack. wikipedia.orgbhu.ac.in However, the presence of two powerful electron-donating amino groups at the C2 and C4 positions significantly alters this intrinsic reactivity. These groups increase the electron density of the ring, making it more amenable to electrophilic substitution than the parent pyrimidine, particularly at the C5 position, which is most activated by both amino groups. wikipedia.org

Electrophilic Reactions: Electrophilic substitution, such as halogenation or nitration, is facilitated at the C5-position, which is electron-rich due to the influence of the adjacent amino groups. wikipedia.org For instance, iodination of similar 2,4-diaminopyrimidine (B92962) structures has been successfully achieved at the 5-position using reagents like N-iodosuccinimide. mdpi.com While electrophilic attack on the ring nitrogen atoms (N-alkylation, N-oxidation) is possible, it is generally more difficult compared to pyridine (B92270) due to the deactivating effect of the second nitrogen atom. wikipedia.orgbhu.ac.in

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) on the pyrimidine core of 2-(2-aminoethyl)pyrimidin-4-amine is less straightforward without a suitable leaving group. In derivatives where a halogen is present, typically at the 4- or 6-position, nucleophilic displacement occurs readily. bhu.ac.inmdpi.com For example, chlorinated pyrimidines, often prepared from the corresponding pyrimidones, are excellent precursors for introducing various nucleophiles. bhu.ac.inmdpi.com The amino groups of the parent compound can themselves be displaced, but this typically requires harsh conditions. wikipedia.org The inherent electron-rich nature of the 2,4-diamino-substituted ring makes it less susceptible to SNAr compared to pyrimidines bearing electron-withdrawing groups. wikipedia.org

Reactions Involving the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain is a key site for derivatization due to its nucleophilicity. It generally reacts preferentially over the less basic and more sterically hindered amino groups on the pyrimidine ring.

The terminal primary amine is readily transformed using a variety of standard organic reactions. These modifications are crucial for building more complex molecules and exploring structure-activity relationships. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. researchgate.net

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can lead to mixtures of mono- and di-alkylated products. researchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Condensation: Formation of imines (Schiff bases) through reaction with aldehydes and ketones. nih.gov

These reactions provide a direct handle for attaching a wide array of functional groups and structural motifs to the side chain, significantly expanding the chemical space accessible from the parent molecule. nih.gov

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | Introduces carbonyl functionality, potential for hydrogen bonding. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Adds stable, acidic N-H group, mimics phosphate (B84403) group. researchgate.net |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modifies basicity and steric profile. researchgate.net |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Builds complex side chains with high control. |

Direct modification of the two-carbon ethyl linker in a pre-existing this compound molecule is chemically challenging and not a common synthetic strategy. Introducing substituents onto the ethyl bridge is typically accomplished by starting the synthesis with a modified building block. For example, instead of using a simple aminoethyl precursor, a synthesis could begin with a molecule that already contains the desired substitution on the ethyl chain, which is then used to construct the pyrimidine ring. This approach offers greater control and avoids issues with selectivity and side reactions that would occur if trying to functionalize the stable C-H bonds of the ethyl group directly.

Development of Diverse Analogues and Derivatives

The dual reactivity of the pyrimidine core and the aminoethyl side chain makes this compound an excellent starting point for creating large collections of related molecules for research, particularly in medicinal chemistry. nih.govnih.govrsc.org

Synthetic strategies for creating analogues often use the parent scaffold as a branching point for diversification. A common approach involves a multi-step sequence where both the pyrimidine core and the side chain are modified.

Core Modification: The pyrimidine ring can be functionalized, for example, by halogenation at the C5 position. mdpi.com This newly introduced halogen can then serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various aryl, heteroaryl, or alkyl groups. mdpi.com

Side Chain Derivatization: The primary amine on the side chain can be functionalized using the methods described in section 3.2.1. This allows for the introduction of a second point of diversity.

By combining these approaches, chemists can systematically vary the substituents at multiple positions on the molecule, allowing for a thorough exploration of how different structural features affect its properties. nih.govnih.govacs.org This systematic variation is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. rsc.org

The generation of compound libraries based on a privileged scaffold like 2,4-diaminopyrimidine is a powerful tool in chemical biology and drug discovery. acs.orgacs.org These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied.

For a scaffold like this compound, a library could be constructed by:

Varying the C5 substituent: Using a range of boronic acids in Suzuki coupling reactions with a 5-bromo-2-(2-aminoethyl)pyrimidin-4-amine intermediate would generate a library with diverse C5-aryl or C5-heteroaryl groups. mdpi.com

Varying the side chain: Reacting the terminal amine with a collection of different carboxylic acids or sulfonyl chlorides would create a library with diverse amide or sulfonamide functionalities.

Structure Activity Relationship Sar and Structural Biology Investigations Non Clinical

In Silico Approaches to Molecular Interactions and Ligand Design

Computational methods are instrumental in understanding and predicting the behavior of aminopyrimidine derivatives at a molecular level, guiding the design of new, more potent, and selective therapeutic agents.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands like 2-(2-Aminoethyl)pyrimidin-4-amine to their protein targets. These methods provide insights into the specific interactions, binding affinities, and conformational stability of the resulting complex.

Docking studies on various 2,4-diaminopyrimidine (B92962) derivatives have been crucial in elucidating their mechanism of action. For instance, in the development of selective CDK7 inhibitors, modeling studies and MD simulations revealed how specific substitutions, such as a sulfone group, could significantly enhance binding affinity. nih.gov Similarly, simulations performed on 2,4-diaminopyrimidine-based inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR) showed that only side chains of a particular size could effectively occupy a key glycerol (B35011) binding site, a finding critical for designing selective inhibitors. mdpi.com

MD simulations further refine the static picture provided by docking by introducing thermal motion and solvent effects, offering a more dynamic view of the protein-ligand complex. These simulations can reveal the flexibility of both the ligand and the protein's binding pocket, identify stable and transient interactions, and help explain the structural basis for inhibitor potency and selectivity. nih.govnih.gov For example, computational modeling of mTOR inhibitors bearing a pyrimidine (B1678525) core suggested that the interaction with a putative structured water molecule in the ATP-binding pocket is a key determinant of binding affinity. acs.org The stability of such interactions is often assessed over nanoseconds of simulation time to confirm the predicted binding mode.

Table 1: Example of Molecular Docking and Simulation Data for Aminopyrimidine Derivatives

| Compound Class | Target Protein | Key Finding from Simulation | Reference |

| 2,4-Diaminopyrimidines | CDK7 | Sulfone group enhanced binding affinity; acetyl group increased selectivity. | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | Validated the reasonability of docking poses and the stability of ligand-receptor complexes. | nih.gov |

| 2,4-Diaminopyrimidines | mt-DHFR | Only side chains of a specific size can occupy the target's glycerol binding site. | mdpi.comresearchgate.net |

| 2-Aminopyrimidine (B69317) Analogs | RAGE V-domain | Predicted the binding mode of inhibitors, supporting their mechanism of action. | acs.orgnih.gov |

| 2-Aminopyrimidine Derivatives | LSD1 | Aided in the structural optimization to increase inhibitory potential. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel molecules and highlight structural features that are critical for potency. This approach is particularly valuable in ligand-based design, where the structure of the target protein is unknown or a series of known active ligands is available. acs.org

For aminopyrimidine derivatives, QSAR studies have successfully guided inhibitor design. A study on 2,4-diamino-pyrimidine antimalarials identified lipophilicity as a key driver for improving activity, providing a clear direction for further chemical modifications. nih.gov In another example, a 3D-QSAR model was developed for a series of 2,4-dioxopyrimidine-1-carboxamide derivatives, which helped to analyze structural requirements for inhibiting acid ceramidase. nih.gov

Ligand-based design often begins with a known active molecule. For example, a novel series of 2-aminopyrimidine inhibitors of the Receptor for Advanced Glycation End Products (RAGE) was designed based on the structure of argpyrimidine, a known monomeric advanced glycation end product. acs.orgnih.gov This approach led to the identification of a 4,6-disubstituted 2-aminopyrimidine core as a new and potent scaffold for RAGE inhibition. acs.orgnih.gov Such studies demonstrate the power of combining ligand-based design principles with synthesis and biological evaluation to discover novel therapeutic agents. acs.orgrsc.org

Exploration of Binding Motifs with Biological Macromolecules (in vitro focus)

The 2,4-diaminopyrimidine scaffold is a privileged structure, particularly for targeting protein kinases, due to its ability to form specific and crucial hydrogen bonds within the ATP-binding site. The arrangement of the amino groups at the C2 and C4 positions allows the molecule to act as a "hinge-binder."

The most common binding motif involves the formation of one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, which connects the N- and C-lobes of the enzyme. nih.gov For instance, studies on 4-aminopyrazolopyrimidine derivatives, which are structurally related to this compound, show that the N3 atom of the pyrimidine ring and the exocyclic 4-amino group can form critical intermolecular hydrogen bonds with the hinge region amino acids. nih.gov This bidentate interaction mimics the binding of the adenine (B156593) ring of ATP, making these compounds effective competitive inhibitors.

Beyond hinge binding, other interactions contribute to affinity and selectivity. The aminoethyl side chain of this compound can explore solvent-exposed regions or form additional interactions with the protein surface. Substituents on the pyrimidine ring or the amino groups can be tailored to engage with hydrophobic pockets adjacent to the ATP-binding site, further enhancing potency. mdpi.com The specific hydrogen bonding patterns can vary; studies comparing the 2,4-diaminopyrimidine drugs trimethoprim (B1683648) and pyrimethamine (B1678524) revealed that even with the same core, they can form different supramolecular synthons with coformers, engaging different sites on the pyrimidine ring. nih.gov In vitro binding assays are essential to confirm these interactions and quantify binding affinities. nih.gov

Conformational Analysis and Stereochemical Considerations in Pyrimidine Scaffolds

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. For the this compound scaffold, both the pyrimidine ring and the aminoethyl side chain possess conformational flexibility that influences how the molecule fits into a target's binding site.

Theoretical studies have shown that the pyrimidine ring itself is not perfectly planar and possesses high deformability. researchgate.net Nonadiabatic photodynamical simulations on 2,4-diaminopyrimidine indicate that substitutions can affect ring puckering modes, highlighting the dynamic nature of the scaffold. researchgate.net The aminoethyl side chain has multiple rotatable bonds, allowing it to adopt various conformations. Density Functional Theory (DFT) studies on related N-(pyrimidyl)-ω-amino acids have been used to analyze these conformational preferences and the resulting intermolecular interactions. researchgate.netrsc.org

The inherent flexibility can be a double-edged sword: while it allows the molecule to adapt to different binding sites, the entropic cost of "freezing" a flexible molecule into a single bioactive conformation upon binding can decrease affinity. To address this, medicinal chemists often employ a strategy of conformational restriction. By introducing cyclic constraints or rigid linkers, the number of accessible conformations is reduced, pre-organizing the molecule for its target. This approach was successfully used to develop highly selective mTOR inhibitors, where a conformationally restricted pyrimidine-containing scaffold enhanced both potency and selectivity. acs.org The stereochemistry at any chiral centers introduced by such modifications is also critical, as different enantiomers can exhibit vastly different biological activities and binding modes. acs.org

Mechanistic Studies and Biochemical Pathway Interrogations Non Clinical

Investigation of Molecular Mechanisms of Interaction (e.g., enzyme inhibition in vitro)

There is no specific information available in the public domain regarding the in vitro enzyme inhibition profile of 2-(2-Aminoethyl)pyrimidin-4-amine .

Exploration of Cellular Pathways Modulation in Model Systems (in vitro only)

There is no specific information available in the public domain regarding the modulation of cellular pathways by This compound in in vitro model systems.

Identification of Potential Molecular Targets and Ligand-Target Engagement (pre-clinical)

There is no specific information available in the public domain regarding the identification of molecular targets or ligand-target engagement studies for This compound in a pre-clinical setting.

Role of 2 2 Aminoethyl Pyrimidin 4 Amine As a Synthetic Precursor and Chemical Scaffold

The compound 2-(2-Aminoethyl)pyrimidin-4-amine belongs to the aminopyrimidine class, a group of heterocyclic compounds recognized for their versatile applications in organic synthesis and medicinal chemistry. The structural arrangement, featuring a pyrimidine (B1678525) core with reactive amino groups at the C4 position and on an ethyl side chain at the C2 position, makes it a valuable building block. The 4-aminopyrimidine portion serves as a bioisostere for the adenine (B156593) base of ATP, allowing it to function as a "privileged scaffold" that can interact with the hinge region of kinase active sites. rsc.org The primary amine on the ethyl group provides a reactive handle for further chemical modifications, enabling its use as both a precursor for complex molecules and a foundational structure for generating libraries of bioactive compounds.

Advanced Analytical and Spectroscopic Characterization in Research

Advanced NMR Spectroscopic Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While basic one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D-NMR techniques are indispensable for unambiguously assigning complex structures like that of 2-(2-Aminoethyl)pyrimidin-4-amine.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal.

COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, which helps in identifying adjacent protons within the ethyl chain and on the pyrimidine (B1678525) ring. For instance, a cross-peak between the methylene (B1212753) protons of the aminoethyl group would confirm their connectivity. westmont.eduresearchgate.netcsbsju.edu

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). np-mrd.orgwikipedia.orgcolumbia.edu This technique is crucial for assigning the carbon signals of the pyrimidine ring and the ethyl side chain by linking them to their attached protons.

HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for confirming the connection of the aminoethyl side chain to the pyrimidine ring by observing a correlation between the methylene protons and the carbon atoms of the pyrimidine ring.

Solid-State NMR (ssNMR): This technique provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from the solution state. nih.gov For this compound, ssNMR could be employed to:

Characterize different polymorphic forms of the compound.

Study intermolecular interactions, such as hydrogen bonding, in the crystalline lattice.

Investigate the dynamics of the ethylamino side chain in the solid state.

Studies on related pyrimidine derivatives using ssNMR have shown that it is a powerful tool for understanding the molecular arrangements in solids. nih.govyoutube.com

Illustrative ¹H NMR and ¹³C NMR Data for Related Aminopyrimidines:

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-Aminopyrimidine (B69317) chemicalbook.com | D₂O | 8.25 (d, 2H), 6.75 (t, 1H) | Not specified |

| 5-Aminopyrimidine chemicalbook.com | Not specified | 8.4 (s, 2H), 8.1 (s, 1H) | Not specified |

| 2-(2-Aminoethyl)pyridine spectrabase.com | CDCl₃ | 8.5 (d, 1H), 7.6 (t, 1H), 7.2-7.1 (m, 2H), 3.0 (t, 2H), 2.9 (t, 2H), 1.6 (s, 2H) | Not specified |

This table provides examples of NMR data for structurally similar compounds to illustrate the expected regions for proton signals.

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Mixture Analysis (in vitro systems)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the context of this compound, it is particularly valuable for studying its behavior in biological systems.

Mechanistic Pathway Analysis: When studying the potential metabolism of this compound in in vitro systems (e.g., liver microsomes), Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govnih.gov By incubating the compound with enzymes and analyzing the resulting mixture, potential metabolites can be identified. The high resolution and accuracy of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, allow for the determination of the elemental composition of these metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is then used to fragment the parent compound and its potential metabolites. The fragmentation patterns provide structural information that helps in identifying the sites of metabolic modification (e.g., hydroxylation, N-oxidation, or conjugation). Aliphatic amines, like the aminoethyl group in the target molecule, often undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). youtube.comlibretexts.org

Complex Mixture Analysis: In in vitro assays, this compound might be part of a complex mixture. LC-MS allows for the separation of the components of the mixture by liquid chromatography before they are introduced into the mass spectrometer for detection and identification. restek.com This is crucial for accurately identifying and quantifying the compound of interest without interference from other substances in the sample. youtube.com

Hypothetical Fragmentation Pattern for this compound:

| Ion | m/z (Proposed) | Description |

| [M+H]⁺ | 139.098 | Protonated molecular ion |

| [M-NH₃]⁺ | 122.072 | Loss of ammonia (B1221849) from the aminoethyl side chain |

| [C₅H₆N₃]⁺ | 108.056 | Cleavage of the ethyl group, leaving the aminopyrimidine ring |

| [C₂H₆N]⁺ | 44.050 | α-cleavage of the C-C bond in the ethylamino side chain |

This table presents a hypothetical fragmentation pattern based on the structure of the compound and known fragmentation behaviors of similar molecules.

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide a wealth of information about this compound, including bond lengths, bond angles, and intermolecular interactions.

Solid-State Structure Determination: A single-crystal X-ray diffraction analysis of this compound would reveal its exact conformation in the solid state, including the torsion angles of the ethylamino side chain and the planarity of the pyrimidine ring. It would also elucidate the hydrogen bonding network, which is expected to be extensive given the presence of multiple amino groups. While the crystal structure for this compound itself is not publicly documented, studies on related aminopyrimidines and bis(2-aminoethyl)amine complexes provide insights into the expected structural features. nih.govmdpi.comrsc.orgmdpi.com

Co-crystal Studies: The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of significant research interest. Aminopyrimidines are known to form co-crystals with carboxylic acids through robust hydrogen bonding interactions. acs.orgbohrium.comtandfonline.comresearchgate.net Studies involving this compound could explore its ability to form co-crystals with various co-formers, potentially altering its physicochemical properties. X-ray crystallography would be essential for confirming the formation of a co-crystal and characterizing the specific intermolecular interactions between the constituent molecules. Research on co-crystals of aminopyrimidines often reveals recurring hydrogen-bonding patterns, known as supramolecular synthons. acs.orgbohrium.comresearchgate.net

Illustrative Crystallographic Data for a Related Aminopyrimidine Co-crystal:

| Compound | Crystal System | Space Group | Key H-Bonding Interactions |

| 2-amino-4,6-dimethoxypyrimidine with fumaric acid tandfonline.com | Triclinic | P-1 | N-H···O (pyrimidine to acid), O-H···N (acid to pyrimidine) |

This table provides an example of crystallographic data for a co-crystal of a related aminopyrimidine, illustrating the type of information that can be obtained.

Fourier Transform Infrared (FTIR) and UV-Vis Spectroscopy for Molecular Vibrations and Electronic Transitions

FTIR and UV-Vis spectroscopy are complementary techniques that probe the vibrational and electronic properties of a molecule, respectively.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, FTIR would be used to identify:

N-H stretching vibrations of the primary and secondary amino groups, typically appearing as broad bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the alkyl chain and the aromatic ring, usually found between 2800 and 3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyrimidine ring, which are expected in the 1500-1650 cm⁻¹ region.

N-H bending vibrations (scissoring) around 1600 cm⁻¹.

Studies on related aminopyrimidines and amino-containing compounds confirm these characteristic absorption regions. chemicalbook.comresearchgate.netmdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). wikipedia.org The absorption maxima (λ_max) are characteristic of the chromophores within the molecule. For this compound, the pyrimidine ring is the primary chromophore. The position and intensity of the absorption bands can be influenced by the presence of substituents and the pH of the solution. nih.gov The UV spectrum of pyrimidine itself shows absorption maxima around 202 nm and 254 nm. sielc.com The amino groups on the pyrimidine ring in the target compound are expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.

Typical Spectroscopic Data for Related Pyrimidine Derivatives:

| Technique | Compound | Key Absorptions (cm⁻¹ for FTIR, λ_max in nm for UV-Vis) |

| FTIR | 2-amino-4,6-dimethyl-pyrimidinium hydrogen sulphate researchgate.net | ~3400-3100 (N-H, O-H stretch), ~1680 (C=N stretch), ~1600 (N-H bend) |

| UV-Vis | 2-aminopyrimidine nih.gov | ~230, ~295 (at pH 7) |

| UV-Vis | Pyridine (B92270) sielc.com | 202, 254 |

This table provides examples of spectroscopic data for related compounds to illustrate the expected absorption regions.

Emerging Research Directions and Future Perspectives for 2 2 Aminoethyl Pyrimidin 4 Amine

Integration with Novel Synthetic Technologies and Flow Chemistry

The synthesis of pyrimidine (B1678525) derivatives is continually evolving, with modern technologies offering significant advantages over traditional batch methods. For 2-(2-Aminoethyl)pyrimidin-4-amine and its analogues, the integration of novel synthetic technologies like microwave-assisted synthesis and flow chemistry presents a promising frontier for efficient and scalable production.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has demonstrated considerable efficacy in accelerating reaction times, improving yields, and enhancing product purity for a wide range of heterocyclic compounds. rsc.org The synthesis of various 2-aminopyrimidine (B69317) derivatives has been successfully achieved using microwave irradiation, often involving the reaction of a chloropyrimidine with an appropriate amine. nih.govnih.gov This method's key advantage lies in its rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. nih.gov For the synthesis of this compound, a microwave-based approach could streamline the nucleophilic substitution step, offering a greener and more efficient alternative to conventional heating. rsc.org

| Technology | Potential Advantage for Synthesizing this compound | Relevant Findings on Related Compounds |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, higher purity, reduced solvent use. | Successful synthesis of 2-anilinopyrimidines and other 2-amino-4-chloro-pyrimidine derivatives with significant rate enhancement. rsc.orgnih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation and multi-step synthesis. | Development of continuous-flow systems for peptide synthesis and other complex molecules, demonstrating improved efficiency and scalability. nih.govyoutube.com |

Flow Chemistry:

Flow chemistry, or continuous-flow synthesis, is another technology poised to revolutionize the production of complex molecules like this compound. nih.gov By performing reactions in a continuously flowing stream through a reactor, this method offers superior control over parameters such as temperature, pressure, and reaction time. youtube.com This precise control enhances reaction efficiency and safety, particularly for exothermic reactions. Furthermore, flow chemistry allows for the seamless integration of multiple synthetic and purification steps, enabling automated, multi-step syntheses that are highly scalable. nih.gov Given that the synthesis of aminopyrimidines can involve multiple steps, a flow-based system could provide a significant advantage in producing this compound and its derivatives with high consistency and purity.

Untapped Mechanistic Areas of Investigation in Chemical Biology

The 2-aminopyrimidine core is a well-established pharmacophore present in numerous clinically approved drugs. mdpi.com This suggests that this compound holds considerable, yet largely untapped, potential in various areas of chemical biology. Its structural features, particularly the two distinct amino groups, allow it to interact with a variety of biological targets.

Future research could focus on exploring its activity in several key areas:

Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors, targeting enzymes that are crucial in cell signaling and are often dysregulated in diseases like cancer. rsc.orgnih.gov The 2-aminopyrimidine scaffold is known to form key hydrogen bond interactions within the ATP-binding site of many kinases. nih.gov Investigating the inhibitory potential of this compound and its derivatives against various kinases, such as Polo-like kinase 4 (PLK4) or Abelson tyrosine kinase (ABL1), could uncover novel therapeutic agents. nih.govrsc.org

Enzyme Inhibition: Beyond kinases, pyrimidine derivatives have shown inhibitory activity against other enzyme classes. For instance, some have been identified as inhibitors of β-glucuronidase, an enzyme linked to certain cancers and inflammatory conditions. mdpi.com Others have been explored as cholinesterase inhibitors for potential applications in neurodegenerative diseases. acs.org The unique structure of this compound could be leveraged to design potent and selective inhibitors for these or other enzymes.

Epigenetic Modulation: There is growing interest in developing inhibitors for epigenetic targets like histone deacetylases (HDACs) and histone demethylases (e.g., JMJD3). Recently, pyrimidine-based compounds have been designed as dual inhibitors of both HDACs and JMJD3, offering a synergistic approach to cancer therapy. nih.gov The flexible ethylamine (B1201723) side chain and the pyrimidine core of this compound could serve as a starting point for designing novel epigenetic modulators.

| Potential Biological Target Class | Rationale for Investigation | Examples from Related Pyrimidine Derivatives |

| Protein Kinases | The 2-aminopyrimidine is a known "hinge-binding" motif for many kinase inhibitors. | Imatinib (Bcr-Abl inhibitor), PLK4 inhibitors, PIM-1 kinase inhibitors. mdpi.comrsc.orgnih.gov |

| Other Enzymes | The scaffold is versatile and can be adapted to fit various active sites. | β-glucuronidase inhibitors, cholinesterase inhibitors. mdpi.comacs.org |

| Epigenetic Targets | The structure can be modified to interact with co-factor binding sites (e.g., in histone demethylases). | Dual JMJD3 and HDAC inhibitors. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The scaffold has been successfully used to develop ligands for receptors like the histamine (B1213489) H4 receptor. | Diaminopyrimidine-based histamine H4 receptor antagonists. |

Potential as a Modular Building Block in Advanced Materials Chemistry or Catalysis

The bifunctional nature of this compound, with its distinct amine groups and the nitrogen atoms of the pyrimidine ring, makes it an excellent candidate as a modular building block in materials science and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs):

The ethylamine side chain and the pyrimidine ring nitrogens can act as coordination sites for metal ions. This allows the molecule to function as a versatile ligand for the construction of coordination polymers and MOFs. These materials have a wide range of applications, including gas storage, separation, and catalysis. The flexibility of the ethylamino group combined with the rigidity of the pyrimidine ring could lead to the formation of novel network topologies with unique properties. Studies on related pyridine (B92270) and pyrazine (B50134) amide ligands have shown their ability to form diverse coordination complexes with metals like copper(II), highlighting the potential of such nitrogen-containing heterocycles in materials synthesis. mdpi.com

Catalysis:

The nucleophilic amine groups and the Lewis basic sites on the pyrimidine ring suggest that this compound could be employed as a ligand in homogeneous or heterogeneous catalysis. For example, it could be used to synthesize palladium complexes for cross-coupling reactions, a common application for nitrogen-containing ligands. nih.gov Alternatively, it could be immobilized on a solid support to create a recyclable catalyst.

New Frontiers in Computational Chemical Biology and Artificial Intelligence-Driven Design

Computational methods are becoming indispensable in modern chemical research, accelerating the discovery and optimization of new molecules. The future development of this compound derivatives will undoubtedly be shaped by these powerful tools.

Computational Screening and Mechanistic Studies:

Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might bind to specific biological targets. rsc.orgtandfonline.com These computational techniques allow for the rapid virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted affinity and selectivity. Furthermore, computational studies can provide insights into the mechanism of action at an atomic level, guiding the rational design of more potent compounds.

Artificial Intelligence (AI) and Generative Models:

| Computational Approach | Application to this compound | Potential Outcome |

| Molecular Docking | Predict binding modes and affinities of derivatives in the active sites of target proteins. | Prioritization of compounds for synthesis and biological testing. rsc.org |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes and analyze dynamic interactions over time. | Deeper understanding of binding mechanisms and residence times. tandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Build models that correlate structural features with biological activity. | Prediction of the activity of new, unsynthesized derivatives. |

| AI-Driven Generative Models | Design novel molecules with optimized properties based on the this compound scaffold. | Discovery of novel, potent, and selective drug candidates with improved drug-like properties. youtube.com |

Q & A

What are the common synthetic routes for 2-(2-Aminoethyl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of pyrimidine derivatives like this compound typically involves coupling reactions between pyrimidine scaffolds and amine-containing reagents. For example, chloroalkylpyrimidines can react with ammonia or primary amines under controlled conditions to introduce aminoethyl groups . Another method involves refluxing intermediates with guanidine nitrate in ethanol, followed by lithium hydroxide-mediated cyclization, which requires precise temperature control to avoid side reactions (e.g., hydrolysis or oligomerization) . Yield optimization often depends on stoichiometric ratios, solvent polarity, and catalyst selection. Purity can be enhanced via column chromatography with silica gel and ethyl acetate/petroleum ether eluents .

What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Basic Research Question

Structural validation requires a combination of techniques:

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related pyrimidin-4-amine derivatives .

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly for distinguishing aminoethyl substituents from pyrimidine ring protons.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is typical for research-grade compounds) .

For advanced characterization, differential scanning calorimetry (DSC) can analyze thermal stability, while FT-IR validates functional groups like NH and C=N .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for cholinesterase inhibition?

Advanced Research Question

SAR studies on pyrimidine derivatives highlight the importance of substituent positioning and electronic effects. For instance:

- Aminoethyl groups : Enhance solubility and binding to enzyme active sites (e.g., human acetylcholinesterase (hAChE)) via hydrogen bonding .

- Bulkier substituents : Naphthylmethyl or benzyl groups at the 4-position improve selectivity for butyrylcholinesterase (hBuChE), as seen in analogs like 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (IC = 2.2 µM for hBuChE) .

- Electron-withdrawing groups : Fluorine or chlorine atoms at specific positions modulate electron density, affecting binding affinity.

Methodologically, molecular docking and comparative IC assays across derivatives are essential for SAR refinement .

What strategies resolve contradictions in reported enzyme inhibition data for pyrimidin-4-amine derivatives?

Advanced Research Question

Discrepancies in IC values (e.g., between hAChE and hBuChE inhibition) often arise from assay conditions:

- Enzyme source : Species-specific isoforms (e.g., recombinant vs. native enzymes) may exhibit varying sensitivities.

- Substrate concentration : Competitive inhibition kinetics require standardized substrate levels (e.g., acetylthiocholine for hAChE).

- Statistical validation : Replicate experiments (n ≥ 3) and dose-response curves (e.g., Hill slopes) improve reliability .

For example, the dual activity of N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine in inhibiting hAChE (IC = 5.5 µM) and reducing amyloid-beta aggregation highlights the need for multi-target assays to contextualize results .

How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical integrity?

Advanced Research Question

Scaling pyrimidine synthesis requires:

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts can accelerate coupling reactions while minimizing racemization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation.

- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) improves cyclization efficiency, as shown in morpholine-containing derivatives .

Post-synthesis, chiral HPLC or circular dichroism (CD) verifies stereochemical purity, particularly for compounds with tetrazole or bicyclo[2.2.2]octane moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.